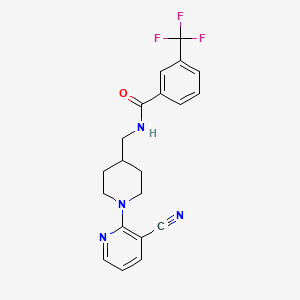

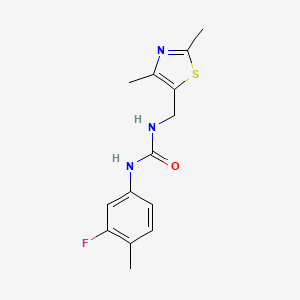

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties, and various derivatives have been synthesized to evaluate their effectiveness against different cancer cell lines and other biological targets.

Synthesis Analysis

The synthesis of diaryl urea derivatives often involves the condensation of appropriate isocyanates with amines or other nitrogen-containing heterocycles. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects on cancer cell lines . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design, showing potent activity against chronic myeloid leukemia (CML) . Microwave irradiation has also been employed as a method to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, offering a convenient and efficient approach .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is often confirmed using techniques such as NMR, ESI-MS, and X-ray single crystal diffraction. For example, the crystal structure of a 1,3,4-thiadiazol-2-yl urea compound was determined by X-ray single crystal diffraction, revealing a nearly planar molecular arrangement . Another study reported the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, which was stabilized by inter- and intramolecular hydrogen bonds and weak interactions .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a different product involving an oxetan ring formation . Photodegradation studies of a 1,3,4-thiadiazole-urea herbicide revealed that photolysis can lead to S-to-N benzyl migration and sulfur-oxygen substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the crystal structure analysis provides insights into the molecule's planarity, which can affect its ability to interact with biological targets . The antibacterial and antifungal activities of urea and thiourea derivatives were evaluated, with some compounds showing good in vitro activity against various pathogens . Additionally, the antitumor activities of 4,5-disubstituted thiazolyl urea derivatives were assessed, with some compounds exhibiting promising results .

Scientific Research Applications

Metabolism and Excretion of Related Compounds

Studies on compounds structurally related to "1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea" have contributed to understanding the metabolism and excretion of novel pharmacological agents. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic profiling and characterization of drug-related materials in humans. The study utilized high-performance liquid chromatography-mass spectrometry and NMR spectroscopy to elucidate the metabolic pathways, demonstrating the compound's primary elimination via feces, with minimal urinary excretion (Renzulli et al., 2011).

Biomonitoring and Toxicokinetics

Research on the toxicokinetics and biomonitoring of environmental and occupational exposures to chemicals provides valuable insights into human health risks and the efficacy of protective measures. For example, studies on the biological monitoring of occupational exposure to N,N-dimethylacetamide have identified new metabolites in human urine, contributing to safer workplace practices and highlighting the importance of biomarkers in assessing exposure to industrial solvents (Perbellini et al., 2003).

Nutritional Influences on Metabolism

The interaction between nutrition and metabolic processes is a crucial area of research, particularly in the context of mitigating the effects of toxic exposures. A study on folic acid supplementation demonstrated its role in enhancing arsenic methylation, showcasing the potential of nutritional interventions in reducing the toxicity of environmental contaminants (Bozack et al., 2019).

Environmental Exposures and Human Health

Investigations into the human internal dose levels of bisphenol A and 4-Nonylphenol through urinary concentrations provide critical data for understanding widespread environmental exposures and their potential health implications. Such studies underscore the need for continuous monitoring and evaluation of chemical exposures in the general population to inform public health policies and regulatory actions (Calafat et al., 2004).

properties

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-8-4-5-11(6-12(8)15)18-14(19)16-7-13-9(2)17-10(3)20-13/h4-6H,7H2,1-3H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGJCBTXDGTEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)